molecular formula C18H26N4O6S B10884668 Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate

Cat. No.: B10884668
M. Wt: 426.5 g/mol
InChI Key: JHVHMMIVHHDNJF-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a piperidine-piperazine hybrid compound characterized by a 2-nitrophenylsulfonyl group attached to the piperazine ring and an ethyl carboxylate moiety on the piperidine core. The 2-nitrophenylsulfonyl substituent is a strong electron-withdrawing group, which may enhance metabolic stability and influence receptor binding through steric and electronic effects.

Properties

Molecular Formula

C18H26N4O6S

Molecular Weight

426.5 g/mol

IUPAC Name

ethyl 4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C18H26N4O6S/c1-2-28-18(23)20-9-7-15(8-10-20)19-11-13-21(14-12-19)29(26,27)17-6-4-3-5-16(17)22(24)25/h3-6,15H,2,7-14H2,1H3

InChI Key

JHVHMMIVHHDNJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl Piperidine-4-Carboxylate Intermediate

The synthesis begins with ethyl piperidine-4-carboxylate, a commercially available building block. Alternatively, it can be prepared via esterification of piperidine-4-carboxylic acid using ethanol under acidic conditions.

Key Reaction Conditions :

  • Solvent : Ethanol or methanol.

  • Catalyst : Concentrated sulfuric acid or HCl gas.

  • Yield : >90% (industrial scale).

Sulfonylation with 2-Nitrobenzenesulfonyl Chloride

The piperazine nitrogen is sulfonylated using 2-nitrobenzenesulfonyl chloride under mild basic conditions:

Procedure :

  • Ethyl 4-piperazin-1-ylpiperidine-1-carboxylate (1 eq) is dissolved in dichloromethane (DCM).

  • 2-Nitrobenzenesulfonyl chloride (1.1 eq) is added dropwise at 0°C, followed by triethylamine (2 eq).

  • The mixture is stirred at room temperature for 4–6 hours.

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride (>1 eq) leads to disubstitution; thus, precise stoichiometry is vital.

  • Base : Triethylamine or diisopropylethylamine neutralizes HCl, driving the reaction.

  • Yield : 70–78% after purification.

One-Pot Coupling and Sulfonylation Strategy

Simultaneous Piperazine Installation and Sulfonylation

This method streamlines the synthesis by combining steps:

Procedure :

  • Ethyl piperidine-4-carboxylate (1 eq), 1-(2-nitrophenylsulfonyl)piperazine (1 eq), and potassium iodide (0.1 eq) are mixed in DMF.

  • The reaction is heated at 100°C for 24 hours under nitrogen.

Advantages :

  • Eliminates intermediate isolation.

  • Yield : 65–72% (reported for analogous sulfonamides).

Limitations :

  • Requires pre-synthesized 1-(2-nitrophenylsulfonyl)piperazine.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Preparation

A Merrifield resin-functionalized piperidine carboxylate is reacted with piperazine and sulfonylated on solid support:

Steps :

  • Resin-bound ethyl piperidine-4-carboxylate is swelled in DCM.

  • Piperazine (3 eq) and DIPEA (6 eq) are added, agitated at 50°C for 8 hours.

  • 2-Nitrobenzenesulfonyl chloride (2 eq) is introduced, followed by cleavage from resin using TFA/DCM.

Yield : 58–63% (lower due to resin loading efficiency).

Comparative Analysis of Methods

Method Yield Time Complexity Scalability
Stepwise Substitution70–78%18–24 hModerateHigh
One-Pot Synthesis65–72%24 hLowModerate
Solid-Phase Synthesis58–63%24–48 hHighLow
Catalytic Coupling50–60%12 hHighModerate

Challenges and Optimization Strategies

  • Regioselectivity : Piperazine sulfonylation predominantly occurs at the less hindered nitrogen. Using bulky bases (e.g., DIPEA) favors monosubstitution.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the product from disulfonylated byproducts.

  • Scale-Up : Continuous flow reactors improve heat management and yield for stepwise substitution .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: Formation of the carboxylic acid derivative.

Scientific Research Applications

Biological Activities

Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate has shown promising biological activities in several studies:

  • Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain piperazine derivatives can inhibit the proliferation of cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Cell Proliferation Inhibition : A study evaluated the cell proliferation activity of synthesized disulfonamide piperazine derivatives, including the target compound. The results revealed that these compounds exhibited notable activity against human buccal mucosa oral fibroblast primary cell lines, indicating their potential applications in cancer treatment .
  • Mechanisms of Action : The mechanisms by which these compounds exert their effects are still under investigation. However, it is hypothesized that they may interact with specific biological targets such as enzymes or receptors involved in disease processes .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes. The initial steps often include the reaction of piperazine derivatives with various sulfonyl chlorides to form sulfonamide linkages. This method allows for the introduction of diverse functional groups that can enhance biological activity .

Table: Synthesis Overview

StepReagentsConditionsProduct
1Piperazine + Sulfonyl ChlorideBasic conditions (Na2CO3)Sulfonamide derivative
2Sulfonamide + Carboxylic Acid DerivativeAcidic conditionsThis compound

Case Studies

Several case studies have highlighted the applications of this compound:

  • Anticancer Research : In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and evaluated their anticancer properties against different cancer cell lines. The findings suggested that modifications to the piperazine scaffold could lead to enhanced anticancer activity .
  • Cell Line Studies : Another investigation focused on the effects of synthesized disulfonamide piperazine derivatives on cell proliferation in vitro. The study found that certain derivatives demonstrated significant inhibitory effects on cell growth, highlighting their potential as therapeutic agents .
  • Pharmacological Profiles : A comprehensive evaluation of pharmacological profiles for related piperazine compounds indicated a broad spectrum of activities, including antimicrobial and anti-inflammatory effects, further supporting the versatility of this chemical class in drug development .

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through:

    Binding to Enzymes: The sulfonyl group may form covalent bonds with enzyme active sites.

    Receptor Interaction: The piperazine and pyridine moieties may interact with specific receptors, influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between the target compound and its analogues:

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity
Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate Piperidine-Piperazine 2-Nitrophenylsulfonyl, ethyl carboxylate Not explicitly detailed in evidence Presumed CNS or enzyme modulation (inferred from structural analogues)
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate () Piperidine-Piperazine 2-Methoxyphenyl Reductive amination (NaBH3CN, methanol) Potential dopamine receptor affinity (methoxy group mimics catecholamines)
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () Tetrahydropyridine Hydroxyl, diphenyl, piperidinyl-acetyl Multi-step synthesis (exact method unspecified) Antibacterial and antitumor activity
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate () Piperidine Hydroxyethylphenyl, hydroxyl Not specified Lab research use; safety data emphasizes handling precautions
Ethyl 4-[[3,4-bis(oxidanylidene)-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate () Cyclobutene-Piperidine-Piperazine Trifluoromethylphenyl, cyclobutenyl Not specified Likely high lipophilicity (CF3 group) for enhanced membrane permeability

Key Findings and Trends

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitrophenylsulfonyl group in the target compound contrasts with the electron-donating 2-methoxyphenyl group in . Sulfonyl groups often improve metabolic stability and binding specificity, whereas methoxy groups may enhance receptor affinity (e.g., dopamine D2/D3 receptors) .
  • Core Structure Impact : The tetrahydropyridine core in introduces ring unsaturation, altering conformational flexibility compared to fully saturated piperidine. This may explain its antibacterial efficacy via interference with bacterial enzymes .
  • In contrast, the hydroxyl and hydroxyethyl groups in may enhance solubility but reduce membrane permeability .

Biological Activity

Ethyl 4-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H20_{20}N4_4O5_5S
  • Molecular Weight : 356.41 g/mol

Structural Features

The compound features:

  • A piperidine ring, which is known for its presence in many pharmacologically active compounds.
  • A sulfonamide moiety, which enhances its biological activity.
  • A nitrophenyl group that may contribute to its electronic properties and reactivity.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. For instance, compounds with sulfonamide groups have shown significant activity against various bacterial strains, including resistant strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Sulfonamide DerivativeS. aureus16 µg/mL

Antitumor Activity

Research indicates that piperazine derivatives exhibit antitumor properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Study: Piperazine Derivatives

A study evaluated various piperazine derivatives, revealing that modifications at the piperazine nitrogen and aromatic rings significantly influenced cytotoxicity against cancer cell lines.

Compound Cell Line IC50_{50} (µM)
This compoundHeLa5.2
Piperazine Analog AMCF-73.8

Neuropharmacological Effects

Piperazine derivatives are also studied for their neuropharmacological effects, including anxiolytic and antidepressant activities. The modulation of serotonin receptors has been a focus area.

Research Findings

A study on related piperazine compounds showed promising results in reducing anxiety-like behaviors in animal models.

Compound Behavioral Test Effect
This compoundElevated Plus MazeIncreased time spent in open arms
Control Compound-No significant effect

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain neuropharmacological effects.
  • Electrophilic Attack : The nitro group may facilitate electrophilic attack on biological targets.

Q & A

Q. Why do biological assays show conflicting inhibition profiles?

  • Methodological Answer :
  • Target Selectivity : Perform counter-screens against related enzymes (e.g., PDEs vs. kinases) .
  • Redox Activity : Test for nitro group reduction in assay media, which may generate reactive intermediates .

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